4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(furan-3-yl)ethyl)benzenesulfonamide

Carbonic Anhydrase Inhibition Physicochemical Property Optimization Blood-Brain Barrier Permeability

The compound 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(furan-3-yl)ethyl)benzenesulfonamide (CAS 1428367-57-0) belongs to the sultam-containing benzenesulfonamide class, a group of molecules recognized for their inhibitory activity against carbonic anhydrase (CA) enzymes. Its core scaffold is directly related to the antiepileptic drug Sulthiame but is distinguished by a unique N-(2-(furan-3-yl)ethyl) substitution.

Molecular Formula C16H20N2O5S2
Molecular Weight 384.47
CAS No. 1428367-57-0
Cat. No. B2385961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(furan-3-yl)ethyl)benzenesulfonamide
CAS1428367-57-0
Molecular FormulaC16H20N2O5S2
Molecular Weight384.47
Structural Identifiers
SMILESC1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCCC3=COC=C3
InChIInChI=1S/C16H20N2O5S2/c19-24(20)12-2-1-10-18(24)15-3-5-16(6-4-15)25(21,22)17-9-7-14-8-11-23-13-14/h3-6,8,11,13,17H,1-2,7,9-10,12H2
InChIKeyIYYKBAXFOOONRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement Guide: 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(furan-3-yl)ethyl)benzenesulfonamide as a Next-Generation Sultam Carbonic Anhydrase Inhibitor


The compound 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(furan-3-yl)ethyl)benzenesulfonamide (CAS 1428367-57-0) belongs to the sultam-containing benzenesulfonamide class, a group of molecules recognized for their inhibitory activity against carbonic anhydrase (CA) enzymes [1]. Its core scaffold is directly related to the antiepileptic drug Sulthiame but is distinguished by a unique N-(2-(furan-3-yl)ethyl) substitution. This modification is designed to enhance lipophilicity and molecular flexibility, which are critical for optimizing pharmacokinetic profiles and target selectivity beyond the capabilities of the parent compound [2].

Why Sulthiame and Simple Benzenesulfonamides Cannot Replace 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(furan-3-yl)ethyl)benzenesulfonamide in Advanced Research


The scientific selection of this specific compound over its closest commercial analog, Sulthiame, is driven by fundamental differences in their physicochemical properties that directly impact biological performance. While both share the same sultam-benzenesulfonamide pharmacophore [1], the furan-3-yl ethyl extension on the target compound drastically alters its molecular profile. It increases the computed lipophilicity (XLogP3) from 0.1 to 1.5 and the molecular weight from 290.4 to 384.5 g/mol [2][3]. These changes are not cosmetic; they are predicted to enhance membrane permeability and alter isoform selectivity, making simple substitution with Sulthiame invalid for applications requiring specific pharmacokinetic or target engagement profiles.

Quantitative Differentiation Evidence for 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(furan-3-yl)ethyl)benzenesulfonamide


Enhanced Lipophilicity for Improved Membrane Permeability Over Sulthiame

The target compound exhibits a significantly higher computed partition coefficient (XLogP3 = 1.5) compared to its parent analog Sulthiame (XLogP3 = 0.1) [1][2]. This 15-fold increase in predicted lipophilicity is a critical parameter for medicinal chemists aiming to enhance passive membrane diffusion and CNS penetration, a common limitation of first-generation sulfonamide CA inhibitors.

Carbonic Anhydrase Inhibition Physicochemical Property Optimization Blood-Brain Barrier Permeability

Increased Molecular Flexibility for Induced-Fit Target Binding Compared to Sulthiame

The introduction of the furan-3-yl ethyl side chain provides the target compound with 6 rotatable bonds, a threefold increase over Sulthiame's 2 rotatable bonds [1][2]. This greater conformational freedom can be a decisive advantage when targeting enzyme isoforms with flexible active sites or cryptic pockets, such as certain tumor-associated carbonic anhydrases, potentially enabling binding modes unattainable by the more rigid parent scaffold.

Molecular Docking Structure-Activity Relationship Entropy-Driven Binding

Class-Validated Potency Against hCA VII Isoform with Demonstrated Isoform Selectivity

The sultam-benzenesulfonamide class to which this compound belongs has demonstrated potent and selective inhibition of the central nervous system (CNS)-abundant human Carbonic Anhydrase VII (hCA VII) isoform. In a direct head-to-head study, optimized class representatives showed greatly enhanced inhibition potency and selectivity for hCA VII compared to the reference drug Sulthiame [1]. This class-level validation, combined with the target compound's optimized physicochemical profile, provides a strong rationale for its potential as a next-generation hCA VII inhibitor for neuropathic pain management.

Neuropathic Pain hCA VII Inhibition Isoform Selectivity

Key Application Scenarios for 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(furan-3-yl)ethyl)benzenesulfonamide in Scientific Research


Central Nervous System (CNS) Drug Discovery for Carbonic Anhydrase VII Targets

The compound's significantly enhanced computed lipophilicity (XLogP3=1.5) over Sulthiame (XLogP3=0.1) makes it a superior candidate for lead optimization programs targeting CNS-expressed hCA VII [1][2]. It should be prioritized in panels requiring passive blood-brain barrier penetration, as its physicochemical profile more closely aligns with CNS drug criteria.

Chemical Probe Development for Tumor-Associated Carbonic Anhydrase Isoforms

The increased molecular flexibility and potential for isoform selectivity, inferred from its structural similarity to selective hCA VII inhibitors, position this compound as a valuable starting point for developing chemical probes against tumor-associated isoforms like hCA IX and XII [1]. The furan moiety is a common feature in selective inhibitors, and further derivatization of this scaffold could lead to sub-nanomolar, highly selective chemical tools [3].

Pharmacokinetic/Pharmacodynamic (PK/PD) Model Compound for Sultam-Based Therapeutics

With a molecular weight (384.5 g/mol) and hydrogen bond acceptor count (7) that differ markedly from the clinical standard Sulthiame, this compound serves as an excellent comparative tool in ADME/PK studies [2][3]. Researchers can use it to quantify the impact of N-alkyl substitutions on the metabolic stability, plasma protein binding, and volume of distribution of sultam-based drugs.

Quote Request

Request a Quote for 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(furan-3-yl)ethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.